molecular formula C10H11N5O5 B7855348 5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1H-1,2,4-triazol-3-amine nitrate

5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1H-1,2,4-triazol-3-amine nitrate

Cat. No. B7855348
M. Wt: 281.23 g/mol
InChI Key: ZCJLHBWHRQOJBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1H-1,2,4-triazol-3-amine nitrate is a useful research compound. Its molecular formula is C10H11N5O5 and its molecular weight is 281.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1H-1,2,4-triazol-3-amine nitrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1H-1,2,4-triazol-3-amine nitrate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1H-1,2,4-triazol-3-amine nitrate' involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-2-carboxylic acid with thionyl chloride to form 2,3-dihydrobenzo[b][1,4]dioxin-2-yl chloride. This intermediate is then reacted with 1H-1,2,4-triazol-3-amine to form the desired product, which is then converted to the nitrate salt form." "Starting Materials": [ "2,3-dihydrobenzo[b][1,4]dioxin-2-carboxylic acid", "thionyl chloride", "1H-1,2,4-triazol-3-amine", "nitric acid" ], "Reaction": [ "
Step 1:2,3-dihydrobenzo[b][1,4]dioxin-2-carboxylic acid is reacted with thionyl chloride in the presence of a catalyst such as pyridine to form 2,3-dihydrobenzo[b][1,4]dioxin-2-yl chloride.", "
Step 2:2,3-dihydrobenzo[b][1,4]dioxin-2-yl chloride is then reacted with 1H-1,2,4-triazol-3-amine in the presence of a base such as triethylamine to form the desired product, 5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1H-1,2,4-triazol-3-amine.", "
Step 3:The product is then converted to the nitrate salt form by reacting it with nitric acid." ] }

properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1H-1,2,4-triazol-3-amine;nitric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2.HNO3/c11-10-12-9(13-14-10)8-5-15-6-3-1-2-4-7(6)16-8;2-1(3)4/h1-4,8H,5H2,(H3,11,12,13,14);(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJLHBWHRQOJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NC(=NN3)N.[N+](=O)(O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1H-1,2,4-triazol-3-amine nitrate

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